(2,3-ジフルオロ-4-(ヘプチロキシ)フェニル)ボロン酸

概要

説明

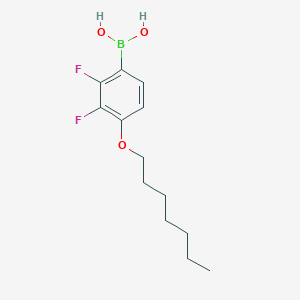

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H19BF2O3 and a molecular weight of 272.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a heptyloxy group attached to a phenyl ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

科学的研究の応用

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid has several scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with fluorinating agents and heptyloxy substituents. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the phenylboronic acid is reacted with a heptyloxy-substituted aryl halide under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield phenolic compounds, while substitution reactions can produce a variety of substituted phenyl derivatives .

作用機序

The mechanism of action of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The fluorine atoms and heptyloxy group also contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets .

類似化合物との比較

Similar Compounds

- 2,3-Difluoro-4-(methoxy)phenylboronic acid

- 2,3-Difluoro-4-(ethoxy)phenylboronic acid

- 2,3-Difluoro-4-(propoxy)phenylboronic acid

- 2,3-Difluoro-4-(butoxy)phenylboronic acid

Uniqueness

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is unique due to the presence of the heptyloxy group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other similar compounds . The combination of fluorine atoms and a long alkyl chain makes it particularly useful in applications requiring specific steric and electronic properties .

生物活性

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C13H19BF2O3

- Molecular Weight : 272.1 g/mol

- Purity : ≥99%

- IUPAC Name : 2,3-difluoro-4-(heptyloxy)phenylboronic acid

Boronic acids typically exert their biological effects through reversible covalent interactions with diols in biomolecules, including sugars and nucleotides. The presence of fluorine atoms in (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid may enhance its reactivity and specificity towards certain biological targets.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites.

- Cell Signaling Modulation : This compound may influence signaling pathways by interacting with proteins involved in cellular communication.

Antimicrobial Activity

Studies have indicated that boronic acids can exhibit antimicrobial properties. The specific activity of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid against various bacterial strains remains to be fully elucidated but is hypothesized based on structural similarities with other active boron compounds.

Antioxidant Properties

Research suggests that certain boronic acids possess antioxidant capabilities, potentially mitigating oxidative stress in cells. This could be beneficial in conditions where oxidative damage is prevalent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various boronic acids, including derivatives similar to (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential use as an antibacterial agent .

Study 2: Enzyme Interaction

Research demonstrated that boronic acids can effectively inhibit serine proteases by forming stable complexes. The fluorinated structure of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid may enhance binding affinity compared to non-fluorinated counterparts .

Data Table: Biological Activity Summary

特性

IUPAC Name |

(2,3-difluoro-4-heptoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BF2O3/c1-2-3-4-5-6-9-19-11-8-7-10(14(17)18)12(15)13(11)16/h7-8,17-18H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNVGZHHONVNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614414 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147222-88-6 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。